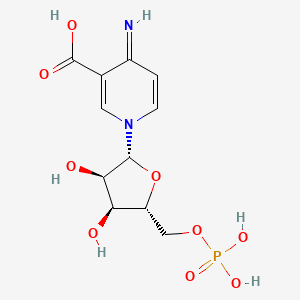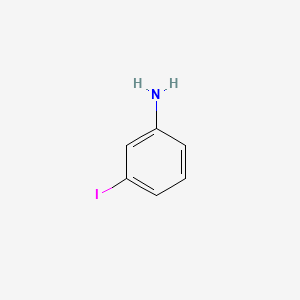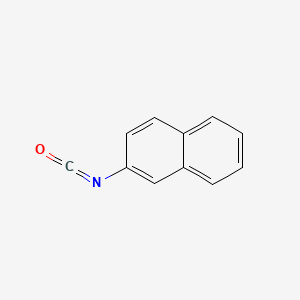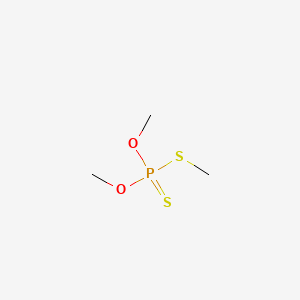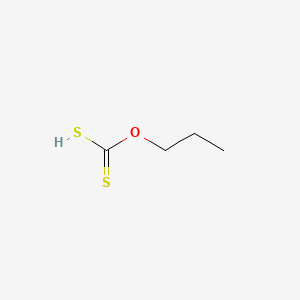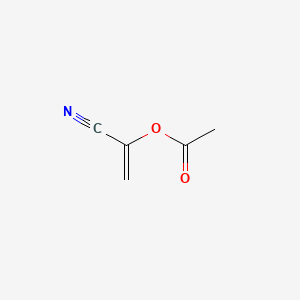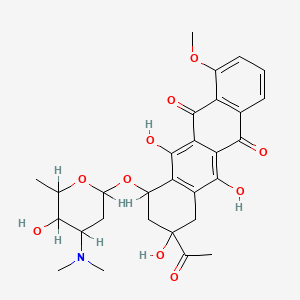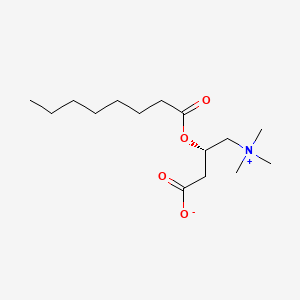
Glycyl-sarcosyl-sarcosine
Vue d'ensemble
Description
Gly-Sar is a dipeptide composed of glycine (Gly) and sarcosine (Sar). It features an N-methylated peptide bond, which enhances its stability against enzymatic degradation. Researchers commonly use Gly-Sar to study the PEPT-1 transporter, a protein predominantly expressed at the apical surface of enterocytes in the small intestine. PEPT-1 facilitates the uptake of dietary dipeptides and tripeptides .
2.
Synthesis Analysis
The synthesis of Gly-Sar involves the condensation of glycine and sarcosine through peptide bond formation. This process can occur chemically or enzymatically. The N-methylation of the amide bond contributes to Gly-Sar’s stability and resistance to intracellular degradation .
8.
Applications De Recherche Scientifique
PEPT-1 Inhibitor Screening
Glycyl-sarcosyl-sarcosine is widely utilized for studying PEPT-1-mediated transport . The peptide transporter PEPT-1 (SLC15A1) plays a major role in nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion . Glycyl-sarcosyl-sarcosine, which comprises an N-methylated peptide bond that increases stability against enzymatic degradation, is used in experiments on PEPT-1 inhibitor screening to identify potential substrates .
Protein Extraction from Inclusion Bodies
Natively folded proteins can be extracted from inclusion bodies using mild detergents such as sarkosyl . Sarkosyl is a common chemical used in protein purification . It is non-denaturing, forms micelles that are small in size, does not interfere with spectroscopic concentration measurement, and is of low cost .
Removal of Nucleic Acid Contaminants
One common problem in protein extraction from inclusion bodies is the sequestration of nucleic acid contaminants with the protein of interest . Methods have been described for monitoring the presence of co-precipitated nucleic acids, and their removal .
PEGylation of Recombinant Proteins and Synthetic Peptides
PEGylation of recombinant proteins and synthetic peptides aims to generate biopharmaceuticals with altered physical properties . The modification may lead to a prolonged serum half-life caused by decreased receptor-mediated endocytosis and/or delay in renal clearance .
Orientations Futures
: von Linde, T., Bajraktari-Sylejmani, G., Haefeli, W. E., Burhenne, J., Weiss, J., & Sauter, M. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Pharmaceutics, 13(7), 1019. Read more
: McCartney, F., & Gleeson, J. (Eds.). (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Pharmaceutics, 13(7), 1019. Read more
Mécanisme D'action
Target of Action
Glycyl-sarcosyl-sarcosine, also known as (2S)-4-amino-2-[methyl-[2-(methylamino)acetyl]amino]-3-oxobutanoic acid, primarily targets the peptide transporter PEPT-1 (SLC15A1) . This transporter plays a significant role in nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion .
Mode of Action
Glycyl-sarcosyl-sarcosine is a glycine transporter inhibitor . It interacts with its target, PEPT-1, by inhibiting the transport of glycine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor . This interaction enhances the effect of glycine on NMDA receptors, which is proposed to produce a therapeutic effect in conditions like schizophrenia .
Biochemical Pathways
The compound affects the glutamatergic pathway , specifically the functioning of the NMDA receptor . By enhancing the effect of glycine, a co-agonist of the NMDA receptor, glycyl-sarcosyl-sarcosine modulates the activity of this receptor. This modulation can influence various downstream effects, including the attenuation of symptoms in neurological disorders like schizophrenia .
Pharmacokinetics
It is known that the compound has high stability against intracellular degradation due to the n-methylation of the amide bond of the dipeptide . This stability makes it particularly useful for studying PEPT-1-mediated transport .
Result of Action
The interaction of glycyl-sarcosyl-sarcosine with its target leads to various molecular and cellular effects. For instance, in a rat model of schizophrenia, sarcosine was found to reverse behavioral impairments induced by ketamine . Moreover, it ameliorated oxidative and nitrosative stress, mitochondrial dysfunction, and neuroinflammation .
Propriétés
IUPAC Name |
(2S)-4-amino-2-[methyl-[2-(methylamino)acetyl]amino]-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-10-4-6(13)11(2)7(8(14)15)5(12)3-9/h7,10H,3-4,9H2,1-2H3,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJKXDVWKKVOHM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C(C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N(C)[C@@H](C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973410 | |
| Record name | 4-Amino-2-[methyl(N-methylglycyl)amino]-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-sarcosyl-sarcosine | |
CAS RN |
57836-11-0 | |
| Record name | Glycyl-sarcosyl-sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057836110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-[methyl(N-methylglycyl)amino]-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




